molecular formula C13H15IN2O2 B101520 7-(Dimethylcarbamoyloxy)-N-methylquinolinium CAS No. 18912-01-1

7-(Dimethylcarbamoyloxy)-N-methylquinolinium

Cat. No. B101520
CAS RN: 18912-01-1
M. Wt: 358.17 g/mol
InChI Key: YTLGJXQJZILJDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Dimethylcarbamoyloxy)-N-methylquinolinium, also known as DMCMQ, is a quaternary ammonium compound that has been extensively studied for its biological and chemical properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DMCMQ has been used in scientific research for its ability to modulate the activity of acetylcholinesterase, and it has potential applications in the development of new drugs for neurological disorders.

Mechanism Of Action

7-(Dimethylcarbamoyloxy)-N-methylquinolinium acts as a reversible inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the nervous system, leading to enhanced cholinergic neurotransmission.

Biochemical And Physiological Effects

7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and cognitive function in animal models, and it has potential applications in the treatment of Alzheimer's disease and other cognitive disorders. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.

Advantages And Limitations For Lab Experiments

7-(Dimethylcarbamoyloxy)-N-methylquinolinium has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be toxic at high concentrations, and care must be taken when handling and using it in experiments.

Future Directions

There are a number of future directions for research on 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. One area of interest is the development of new drugs for neurological disorders based on the activity of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. Another area of interest is the study of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium's effects on other neurotransmitters and receptors in the nervous system. Finally, there is potential for the development of new synthetic methods for 7-(Dimethylcarbamoyloxy)-N-methylquinolinium that could improve its efficiency and reduce its toxicity.

Synthesis Methods

7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be synthesized through a multistep process involving the reaction of 7-hydroxyquinoline with dimethylcarbamoyl chloride and methyl iodide. The resulting product is purified using chromatography techniques to obtain pure 7-(Dimethylcarbamoyloxy)-N-methylquinolinium.

Scientific Research Applications

7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been extensively studied for its biological and chemical properties. It has been shown to inhibit acetylcholinesterase activity in the nervous system, leading to an increase in acetylcholine levels. This activity has potential applications in the development of new drugs for neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

CAS RN

18912-01-1

Product Name

7-(Dimethylcarbamoyloxy)-N-methylquinolinium

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

(1-methylquinolin-1-ium-7-yl) N,N-dimethylcarbamate;iodide

InChI

InChI=1S/C13H15N2O2.HI/c1-14(2)13(16)17-11-7-6-10-5-4-8-15(3)12(10)9-11;/h4-9H,1-3H3;1H/q+1;/p-1

InChI Key

YTLGJXQJZILJDB-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-]

Canonical SMILES

C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-]

Other CAS RN

18912-01-1

Related CAS

67465-22-9 (bromide)

synonyms

7-(dimethylcarbamoyloxy)-N-methylquinolinium
7-(dimethylcarbamoyloxy)-N-methylquinolinium bromide
7-(dimethylcarbamoyloxy)-N-methylquinolinium iodide
M7C iodide
N-methyl-(7-dimethylcarbamoxy)quinolium iodide
N-methyl-(dimethylcarbamoxy)quinolinium iodide

Origin of Product

United States

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